1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide
Overview
Description
1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzyl group, and a pyrrolidinyl moiety
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the triazole intermediate.
Attachment of the pyrrolidinyl moiety: This can be accomplished through an amide coupling reaction, where the triazole intermediate is reacted with a pyrrolidinyl amine under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Processes: The compound’s unique chemical properties make it useful in various industrial applications, such as the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-3-(2-methyl-5-nitrophenyl)urea: This compound shares the chlorobenzyl group but differs in the presence of a nitrophenyl group and a urea moiety.
1-(4-chlorobenzyl)-1-methyl-3-(2,5-xylyl)urea: This compound also contains the chlorobenzyl group but has a different substitution pattern on the urea moiety.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O/c1-22-10-2-3-15(22)8-9-19-17(24)16-12-23(21-20-16)11-13-4-6-14(18)7-5-13/h4-7,12,15H,2-3,8-11H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIREGXRFJRZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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